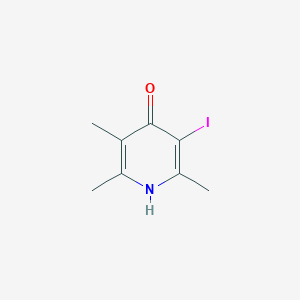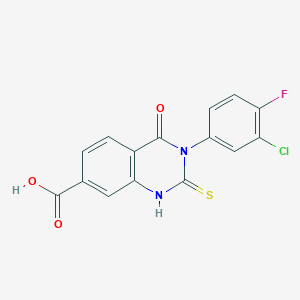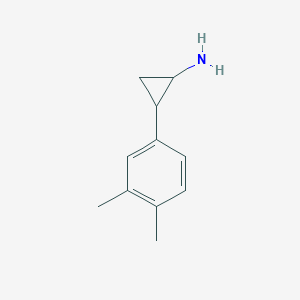![molecular formula C19H21N3O B2803814 3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea CAS No. 852140-73-9](/img/structure/B2803814.png)
3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
The synthesis of 3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2-dimethylindole and 3-methylphenyl isocyanate.
Reaction Conditions: The reaction between 1,2-dimethylindole and 3-methylphenyl isocyanate is carried out under controlled conditions, typically in the presence of a suitable solvent and catalyst.
Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Analyse Des Réactions Chimiques
3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or phenyl rings are replaced with other groups. Common reagents for substitution include halogens, alkylating agents, and acylating agents.
Applications De Recherche Scientifique
3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea can be compared with other indole derivatives:
Similar Compounds: Examples include 1-(1H-indol-3-yl)-3-(3-methylphenyl)urea and 1-(2,3-dihydro-1H-indol-5-yl)methyl-3-(3-methylphenyl)urea.
Uniqueness: The unique structural features of this compound, such as the presence of both indole and phenyl groups, contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[(1,2-dimethylindol-5-yl)methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13-5-4-6-17(9-13)21-19(23)20-12-15-7-8-18-16(11-15)10-14(2)22(18)3/h4-11H,12H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXJUTLQYXPXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/new.no-structure.jpg)





![N-(2,5-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2803740.png)

![N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2803743.png)

![N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2803750.png)

![1,3-dimethyl-7-neopentyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2803753.png)

